(4-methylidenecyclohexyl)methoxymethylbenzene
Overview
Description
(4-methylidenecyclohexyl)methoxymethylbenzene is an organic compound with the molecular formula C14H18O. It is a derivative of benzene, featuring a methylenecyclohexyl group and a methoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylidenecyclohexyl)methoxymethylbenzene typically involves the reaction of 4-methylenecyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylenecyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
(4-methylidenecyclohexyl)methoxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
(4-methylidenecyclohexyl)methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-methylidenecyclohexyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylenecyclohexyl)benzene
- 4-Methoxybenzyl bromide
- 4-Bromobenzyl methyl ether
Uniqueness
(4-methylidenecyclohexyl)methoxymethylbenzene is unique due to the presence of both a methylenecyclohexyl group and a methoxymethyl group attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4-methylidenecyclohexyl)methoxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2 |
InChI Key |
DPVFQJDQJZUFMD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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